板链霉素

描述

Platensimycin is a metabolite of Streptomyces platensis and is known for its antibiotic properties . It acts by blocking enzymes (β-ketoacyl- (acyl-carrier-protein (ACP)) synthase I / II (FabF/B)) . It was first isolated from a strain of Streptomyces platensis by workers at Merck .

Synthesis Analysis

The total synthesis of platensimycin involves some smart work by Johann Mulzer at the University of Vienna . They took an intermediate from Nicolaou’s work and completed a synthesis of that structure . The synthesis starts with the literature three-step synthesis of the acid shown in the scheme .

Molecular Structure Analysis

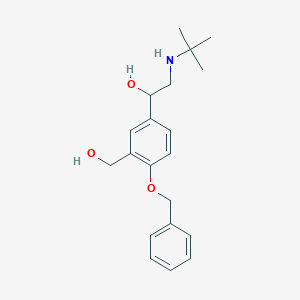

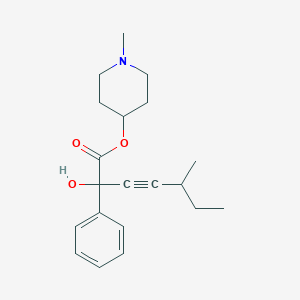

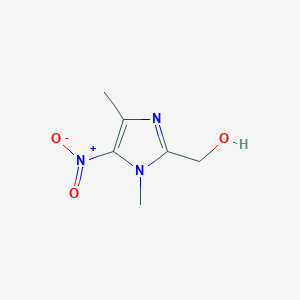

Platensimycin comprises two distinct structural elements connected by an amide bond . Its structure consists of a 3-amino- 2,4-dihydroxybenzoic acid polar part linked through an amide bond to a lipophilic tetracyclic ketolide .

Chemical Reactions Analysis

Bioinspired sulfa-Michael/aldol cascade reactions have been developed for the semisynthesis of sulfur-containing heterocyclic derivatives of platensimycin and platencin . Density functional theory calculations revealed the mechanism for the stereochemistry control .

Physical And Chemical Properties Analysis

Platensimycin has a chemical formula of C24H27NO7 and a molar mass of 441.480 g·mol −1 . It is a potent and non-toxic natural product active against Gram-positive pathogens .

科学研究应用

Antibacterial Agent

Platensimycin has been defined as a promising agent for fighting multidrug resistance in bacteria . It targets type II fatty acid synthesis with slightly different mechanisms . This makes it a potential candidate for developing new antibiotics to combat drug-resistant bacterial strains .

Antidiabetic Drug Lead

Platensimycin is part of an emerging family of bacterial natural products that have been intensively pursued as promising antidiabetic drug leads . This opens up possibilities for new treatments in the field of diabetes management.

Biosynthetic Pathway Engineering

The biosynthetic machinery of Platensimycin can be manipulated in vivo using a CRISPR-Cas9 system in Streptomyces platensis . This technology allows for the construction of designer recombinant strains for the overproduction of platensimycin .

Fermentation Medium Optimization

Through fermentation medium optimization, the production of platensimycin can be significantly increased . This could potentially make the production of platensimycin more cost-effective and efficient.

Inhibitor of β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH)

Platensimycin has been found to inhibit β-Ketoacyl-acyl Carrier Protein (ACP) Synthase III (FabH), a key enzyme involved in fatty acid synthesis . This unique mechanism of action could lead to the development of new drugs with novel modes of action.

Platform Strains for Future Diterpenoid Biosynthesis Engineering

The Δ ptmR1 /Δ ptmT1 /Δ ptmT3 triple mutant strain S. platensis SB12054 could be envisaged as a platform strain to engineer diterpenoid biosynthesis . This could open up new possibilities for the production of other diterpenoid compounds.

作用机制

Target of Action

Platensimycin, a metabolite of Streptomyces platensis, primarily targets the enzymes β-ketoacyl-acyl-carrier-protein synthase I/II (FabF/B) in bacteria . These enzymes play a crucial role in the production of fatty acids required for bacterial cell membranes .

Mode of Action

Platensimycin inhibits the activity of FabF/B enzymes by binding to their active sites . This binding is facilitated by a specific conformational change known as the 'open configuration’ . Once bound, platensimycin engages in hydrogen-bonding interactions with key amino acid residues such as alanine 309, histidine 303, histidine 340, and threonine 270 . The ability of platensimycin to bind to the enzyme and form hydrogen bonds is highly dependent upon the conformation of the cyclohex-enone ring .

Biochemical Pathways

The binding of platensimycin to FabF/B enzymes halts the elongation of the fatty acid chain, leading to the inhibition of the fatty acid synthesis pathway . This, in turn, affects the production of fatty acids required for bacterial cell membranes . Biosynthetic studies show that the benzoic ring of platensimycin is produced from pyruvate and acetate via the TCA cycle .

Pharmacokinetics

It is known that for platensimycin to become a successful drug, its pharmacokinetics must be improved . It currently has a high rate of clearance in the body, yielding a low degree of systemic exposure .

Result of Action

The inhibition of the fatty acid synthesis pathway by platensimycin leads to a halt in the production of fatty acids required for bacterial cell membranes . This results in potent antibacterial activity, particularly against Gram-positive bacteria, including various resistant strains .

Action Environment

The action, efficacy, and stability of platensimycin can be influenced by various environmental factors. For instance, the production of platensimycin can be optimized by engineering the biosynthetic pathway and optimizing the fermentation medium . .

安全和危害

属性

IUPAC Name |

3-[3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12-,15+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOMAHTTWTVBFL-OFBLZTNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894888 | |

| Record name | Platensimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platensimycin | |

CAS RN |

835876-32-9 | |

| Record name | Platensimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835876-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platensimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835876329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platensimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Platensimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLATENSIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DQ78KOFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)